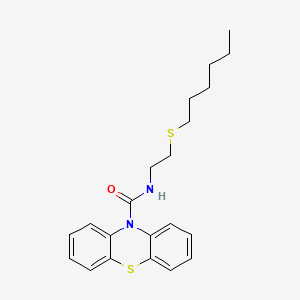
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- is a compound belonging to the phenothiazine family Phenothiazines are heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Functionalization: The phenothiazine core is functionalized to introduce the carboxamide group at the 10th position.
Substitution: The hexylthioethyl group is introduced through a substitution reaction, typically using a suitable alkylating agent.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The hexylthioethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with DNA/RNA: Affecting the replication and transcription of genetic material.
Modulating Cellular Pathways: Influencing signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
10H-Phenothiazine-10-carboxamide, N-(2-(hexylthio)ethyl)- can be compared with other phenothiazine derivatives, such as:
10H-Phenothiazine-10-carboxamide: Lacks the hexylthioethyl substituent, resulting in different chemical properties and biological activities.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains a benzyl and phenyl group, leading to variations in its applications and effects.
10- (4-Biphenylyl)phenothiazine:
Properties
CAS No. |
53056-59-0 |
|---|---|
Molecular Formula |
C21H26N2OS2 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
N-(2-hexylsulfanylethyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C21H26N2OS2/c1-2-3-4-9-15-25-16-14-22-21(24)23-17-10-5-7-12-19(17)26-20-13-8-6-11-18(20)23/h5-8,10-13H,2-4,9,14-16H2,1H3,(H,22,24) |
InChI Key |
RRGWJQDPXQPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















